molecular formula C14H14BrN3O2S B6287064 N'-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 2586233-00-1

N'-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6287064
CAS No.: 2586233-00-1
M. Wt: 368.25 g/mol
InChI Key: KTFWHYBCYMIVAU-RQZCQDPDSA-N
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Description

N’-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a methyl group, along with a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 6-bromo-5-methylpyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product would be subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of the corresponding hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Bromo-5-methylpyridin-3-yl)acetamide
  • (6-Bromo-5-methyl-pyridin-3-yl)-methyl-amine
  • 6-Bromo-5-methylpyridine-3-boronic acid

Uniqueness

N’-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(6-bromo-5-methylpyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c1-10-3-5-13(6-4-10)21(19,20)18-17-9-12-7-11(2)14(15)16-8-12/h3-9,18H,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFWHYBCYMIVAU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=C(C(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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